
Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- is a complex organic compound that features a morpholine ring and a thiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- typically involves the formation of the thiazole ring followed by the attachment of the morpholine moiety. One common method involves the reaction of 4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazole with a morpholine derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures the efficient and cost-effective production of the compound .
化学反应分析
Types of Reactions
Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
科学研究应用
Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- has a wide range of scientific research applications, including:
作用机制
The mechanism of action of morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives and morpholine-containing molecules. Examples include:
- Thiazole
- 2,4-Disubstituted thiazoles
- 4-(2-Aminoethyl)morpholine
Uniqueness
Morpholine, 4-((4-amino-2,3-dihydro-3-methyl-2-thioxo-5-thiazolyl)carbonyl)- is unique due to its specific combination of a morpholine ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
57036-85-8 |
|---|---|
分子式 |
C9H13N3O2S2 |
分子量 |
259.4 g/mol |
IUPAC 名称 |
(4-amino-3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C9H13N3O2S2/c1-11-7(10)6(16-9(11)15)8(13)12-2-4-14-5-3-12/h2-5,10H2,1H3 |
InChI 键 |
QAXORWTXULABKE-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=C(SC1=S)C(=O)N2CCOCC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
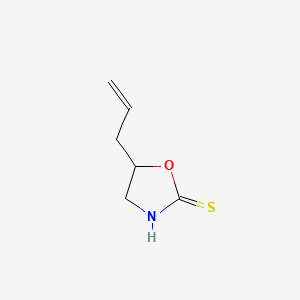
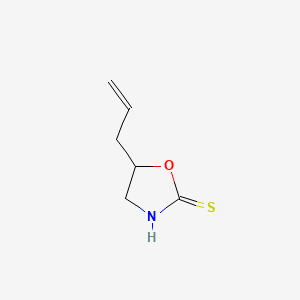
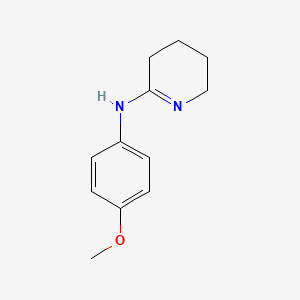
![3,9,23-trihydroxy-22-methoxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacos-14-en-4-one](/img/structure/B14144395.png)
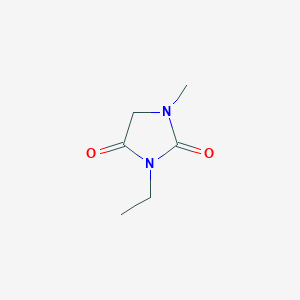
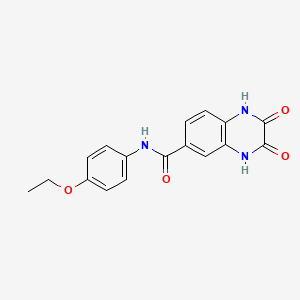
![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
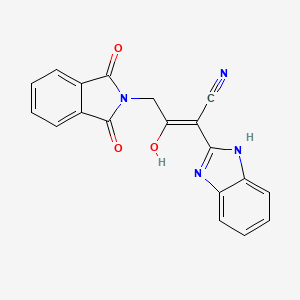

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
![1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B14144449.png)

